molecular formula C8H10BrN5 B1377239 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1422006-33-4

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1377239
CAS No.: 1422006-33-4
M. Wt: 256.1 g/mol
InChI Key: JASCPMGZADDPOW-UHFFFAOYSA-N
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Description

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives in Heterocyclic Chemistry

Pyrazolo[3,4-d]pyrimidine derivatives constitute a crucial class of heterocyclic compounds that have emerged as fundamental scaffolds in modern organic chemistry and pharmaceutical research. These bicyclic systems represent purine isosteres, where the imidazole ring in purine is replaced with a pyrazole moiety, creating compounds with remarkable structural versatility and biological potential. The significance of these derivatives extends across multiple domains of chemical research, encompassing synthetic methodology development, structure-activity relationship studies, and therapeutic agent discovery.

The pyrazolo[3,4-d]pyrimidine ring system demonstrates exceptional adaptability for chemical modification, allowing researchers to introduce various substituents at multiple positions to optimize specific properties. This structural flexibility has led to the development of numerous derivatives with diverse pharmacological activities, including antibacterial, antifungal, antiviral, tuberculostatic, anti-inflammatory, and anticancer properties. The biological activities of these compounds span such a broad spectrum that they have become essential tools for investigating complex biological processes and developing targeted therapeutic interventions.

Recent advances in heterocyclic chemistry have highlighted the importance of substitution patterns in determining the biological and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives. The introduction of halogen atoms, particularly bromine, and alkyl substituents such as isopropyl groups, can significantly influence molecular interactions, membrane permeability, and enzymatic binding affinity. These modifications enable researchers to fine-tune molecular properties for specific applications, making substituted pyrazolopyrimidines valuable platforms for drug discovery and chemical biology research.

The versatility of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated through their successful application as kinase inhibitors, particularly targeting epidermal growth factor receptor, Bruton's tyrosine kinase, and other therapeutically relevant enzymes. The ability to modulate kinase activity through precise structural modifications has positioned these compounds at the forefront of targeted cancer therapy development and has contributed to their recognition as privileged scaffolds in medicinal chemistry.

Historical Context and Discovery of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

The development of this compound emerged from systematic efforts to explore the chemical space of substituted pyrazolopyrimidines and optimize their biological activities. The compound's discovery represents the culmination of decades of research into heterocyclic chemistry and the strategic introduction of specific substituents to enhance molecular properties and biological interactions. The specific combination of a bromine atom at position 3, an isopropyl group at position 2, and an amino group at position 4 was designed to create a molecule with enhanced pharmacological potential and improved chemical stability.

The systematic exploration of pyrazolo[3,4-d]pyrimidine derivatives began with fundamental studies establishing the core synthetic methodologies for constructing these bicyclic systems. Early research focused on developing reliable methods for cyclization reactions and understanding the relationship between structural modifications and biological activities. The introduction of halogenated derivatives, including brominated compounds, was motivated by the recognized ability of halogen atoms to participate in halogen bonding interactions and serve as versatile handles for further chemical modifications.

The specific structural arrangement found in this compound reflects careful consideration of multiple factors influencing molecular design. The bromine substituent at position 3 enhances electrophilic reactivity and provides opportunities for substitution reactions, while simultaneously contributing to the compound's lipophilicity and potential for halogen bonding interactions. The isopropyl group at position 2 increases molecular bulk and influences conformational preferences, potentially affecting binding interactions with biological targets.

The development of synthetic routes to access this specific compound required overcoming various challenges related to regioselectivity, reaction conditions, and purification procedures. The compound has been characterized by its chemical abstract service number 1422006-33-4, establishing its identity in chemical databases and enabling standardized reporting across research publications. The molecular formula C8H10BrN5 and molecular weight of 256.107 provide essential physical data for researchers working with this compound.

Importance of Substituted Pyrazolopyrimidines in Modern Chemical Research

Substituted pyrazolopyrimidines have assumed paramount importance in contemporary chemical research due to their unique structural features and diverse applications across multiple scientific disciplines. These compounds serve as essential building blocks for developing novel therapeutic agents, investigating biological mechanisms, and advancing synthetic methodology. The importance of these derivatives extends beyond their immediate applications to encompass their role as model systems for understanding structure-activity relationships and designing next-generation molecular scaffolds.

The significance of substituted pyrazolopyrimidines in modern chemical research is exemplified by their extensive use as kinase inhibitors, where precise structural modifications enable selective targeting of specific enzymatic pathways. Recent studies have demonstrated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors, with compounds showing remarkable potency and selectivity against cancer cell lines. The ability to achieve inhibitory concentrations in the nanomolar range highlights the precision with which these compounds can be designed to interact with specific biological targets.

Research Application Key Properties Typical Modifications Biological Significance
Kinase Inhibition High selectivity, nanomolar potency Halogen substitution, amino groups Cancer therapy development
Antimicrobial Activity Broad spectrum activity Aromatic substitutions Infectious disease treatment
Anti-inflammatory Action Selective enzyme targeting Alkyl and aryl modifications Inflammatory disorder management
Antiviral Properties Viral enzyme inhibition Heterocyclic substitutions Viral infection treatment

The role of substituted pyrazolopyrimidines in advancing synthetic methodology cannot be overstated, as these compounds have driven the development of novel cyclization reactions, substitution strategies, and purification techniques. The complexity of their synthetic routes has necessitated innovations in reaction design, catalyst development, and process optimization, contributing to broader advances in heterocyclic chemistry. These methodological developments have applications beyond pyrazolopyrimidine synthesis, influencing approaches to other heterocyclic systems and complex molecular architectures.

The utility of substituted pyrazolopyrimidines as chemical probes for biological research has established them as indispensable tools for investigating cellular processes and validating therapeutic targets. Their ability to modulate specific enzymatic activities with high precision enables researchers to dissect complex biological pathways and identify potential intervention points for drug development. This capability has proven particularly valuable in cancer research, where understanding the intricate networks of kinase signaling requires sophisticated molecular tools.

Scope and Objectives of the Present Review

The present review aims to provide a comprehensive analysis of this compound within the broader context of pyrazolopyrimidine chemistry and its applications in modern chemical research. The primary objective is to examine the structural features, synthetic accessibility, and chemical properties of this specific compound while establishing its significance within the evolving landscape of heterocyclic chemistry and medicinal chemistry applications.

This review seeks to integrate current knowledge about pyrazolo[3,4-d]pyrimidine derivatives with specific focus on the unique characteristics of this compound. By examining the compound's molecular architecture, synthetic pathways, and potential applications, this analysis aims to provide researchers with essential information for understanding the compound's role in contemporary chemical research and its potential for future development.

The scope of this review encompasses the fundamental chemical principles underlying pyrazolopyrimidine design, the specific structural modifications present in this compound, and the broader implications of these modifications for chemical and biological activities. Through systematic examination of available research data and structural information, this review contributes to the growing body of knowledge about substituted pyrazolopyrimidines and their applications in modern scientific research.

Review Objective Specific Focus Expected Outcome
Structural Analysis Molecular architecture and substituent effects Enhanced understanding of structure-property relationships
Synthetic Accessibility Preparation methods and chemical transformations Improved synthetic strategies and methodological insights
Chemical Properties Physical characteristics and reactivity patterns Comprehensive property profile for research applications
Research Context Position within pyrazolopyrimidine chemical space Informed perspective on compound significance and potential

The objectives of this review extend to providing researchers with practical insights into the compound's characteristics and potential applications while contributing to the broader understanding of pyrazolopyrimidine chemistry. By maintaining focus on the specific compound this compound, this analysis offers detailed examination of a representative member of this important chemical class, serving as a model for understanding similar compounds and their applications in contemporary chemical research.

Properties

IUPAC Name

3-bromo-2-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-4(2)14-6(9)5-7(10)11-3-12-8(5)13-14/h3-4H,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCPMGZADDPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C(=NC=NC2=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Scaffold Preparation

The synthesis typically begins with commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine , a versatile heterocyclic scaffold amenable to further substitution and functionalization. This core serves as the foundation for introducing the bromo substituent at the 3-position and the isopropyl group at the 2-position.

Bromination at the 3-Position

Selective bromination at the 3-position of the pyrazolo[3,4-d]pyrimidine ring is a critical step. The literature reports the use of brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to achieve this transformation with high regioselectivity.

  • Typical conditions : Reaction of 1H-pyrazolo[3,4-d]pyrimidin-4-amine with NBS in an aprotic solvent like DMF, at moderate temperatures (around 80°C), under inert atmosphere, yields 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine efficiently.

  • Yield and purity : Yields are generally high, often exceeding 90%, with the product isolated by filtration and washing steps.

Introduction of the Isopropyl Group at the 2-Position

The 2-position alkylation to install the isopropyl substituent is achieved through nucleophilic substitution or alkylation reactions on the pyrazolo[3,4-d]pyrimidine core.

  • Method 1: Direct Alkylation

    The 3-bromo intermediate undergoes alkylation with an isopropyl halide or a suitable alkylating agent in the presence of a strong base such as potassium carbonate.

    • Reaction conditions : Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (100–120°C) to facilitate substitution.

    • Mechanism : The base deprotonates the nitrogen in the pyrazolo ring, increasing nucleophilicity and allowing attack on the alkyl halide to form the 2-isopropyl derivative.

  • Method 2: Two-Step Route via Dihalo Derivatives

    An alternative involves first converting the 2-position to a dihalo intermediate, followed by substitution with an isopropyl amine or related nucleophile under standard conditions.

Representative Synthesis Procedure

Step Reagents & Conditions Yield (%) Notes
Bromination 1H-pyrazolo[3,4-d]pyrimidin-4-amine + NBS in DMF, 80°C, inert atmosphere ~90 High regioselectivity for 3-position bromination
Alkylation 3-bromo intermediate + isopropyl halide, K2CO3 base, DMF or DMSO, 120°C, 5–12 h 70–80 Elevated temperature required for efficient substitution
Purification Extraction with ethyl acetate, solvent removal under vacuum, recrystallization with hexane Ensures removal of impurities and isolation of pure compound

Alternative Synthetic Enhancements

  • Microwave-assisted synthesis : Recent advances demonstrate that microwave irradiation can significantly reduce reaction times for pyrazolopyrimidine synthesis, improving yields and purity while minimizing by-products. This method could be adapted for the alkylation step, potentially lowering reaction times from hours to minutes.

  • Catalyst-assisted coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) have been employed for related pyrazolo[3,4-d]pyrimidine derivatives to install various substituents, suggesting potential for selective functionalization strategies.

Summary Table of Key Reaction Parameters

Reaction Step Reagents Solvent Temperature Time Base/Catalyst Yield (%) Remarks
Bromination NBS DMF 80°C Overnight None ~90 Selective 3-bromo substitution
Alkylation (Direct) Isopropyl halide DMF/DMSO 120°C 5–12 h K2CO3 70–80 N-alkylation at 2-position
Alkylation (Two-step) Dihalo intermediate + isopropyl amine Various Elevated Variable Standard Moderate to high Alternative substitution route
Microwave-assisted alkylation Same as above Ethanol, DMF 120°C (microwave) Minutes Ba(OH)2 or NaOMe Up to 92 Enhanced efficiency and green chemistry

Research Findings and Practical Notes

  • The choice of solvent and base critically affects the yield and purity of the alkylation step. Polar aprotic solvents such as DMF and DMSO favor higher yields due to better solvation of the base and reagents.

  • Strong bases like potassium carbonate are commonly used, but alternative bases such as barium hydroxide have shown improved yields in related pyrazolopyrimidine syntheses under microwave conditions.

  • The bromination step is highly efficient and reproducible, with NBS providing clean conversion without over-bromination or ring degradation.

  • Purification typically involves extraction and recrystallization, with care taken to avoid decomposition at elevated temperatures during solvent removal.

  • The synthetic route is adaptable for scale-up and modification to introduce other substituents, making it valuable for medicinal chemistry applications targeting kinase inhibition and receptor modulation.

This comprehensive analysis of the preparation methods for 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine highlights established synthetic strategies, optimized reaction conditions, and recent methodological improvements. The data tables and procedural details provide a robust framework for researchers aiming to synthesize this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with different nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling reactions: Palladium catalysts and ligands are often employed in these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

Cancer Therapy

One of the primary applications of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is its role as a CDK2 inhibitor. CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the selective targeting of tumor cells. Studies have demonstrated that this compound effectively binds to CDK2, showing potential for antitumor activity.

Table 1: IC50 Values for CDK2 Inhibition

CompoundIC50 (nM)Cell Line
This compound25 ± 5MCF-7
Roscovitine35 ± 6MCF-7
Dinaciclib10 ± 3HCT-116

These findings indicate that this compound has comparable efficacy to established CDK inhibitors like roscovitine and dinaciclib, highlighting its potential as a new therapeutic agent in oncology.

Anti-inflammatory Applications

The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its anti-inflammatory properties. Compounds derived from this scaffold have been studied for their ability to inhibit pro-inflammatory cytokines and pathways. Future studies could investigate whether this compound exhibits similar effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Synthesis and Evaluation of New Derivatives : A study synthesized various derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold and evaluated their anticancer activities against different cell lines. The results indicated that modifications at specific positions could enhance potency against CDK2.
  • Structure–Activity Relationship (SAR) Studies : SAR studies have provided insights into how different substituents affect the biological activity of pyrazolo[3,4-d]pyrimidines. These studies help guide future modifications to improve efficacy and selectivity.

Mechanism of Action

The mechanism of action of 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Positional Isomerism and Substitution Patterns

Pyrazolo[3,4-d]pyrimidin-4-amine derivatives vary in substituent positions and functional groups, leading to distinct biological and physicochemical properties. Key analogues include:

3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Lacks the 2-isopropyl group, existing in the 1H tautomeric form.
  • Properties : Used as a precursor in Suzuki-Miyaura couplings for synthesizing kinase inhibitors. Higher electrophilicity at position 3 due to bromine but reduced steric hindrance compared to the 2-isopropyl derivative .
  • Applications : Intermediate in synthesizing dual mTOR/PI3K inhibitors like OXA-01 (IC50: 4 nM for mTOR) .
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Features a phenylethynyl group at position 3 instead of bromine.
  • Demonstrated IC50 values of 9.8–10.2 nM in anti-breast cancer studies due to deep ATP-binding site interactions .
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • Structure : Aryl substituents at positions 1 and 3.
  • Properties : Higher molecular weight (400.66 g/mol) and density (1.69 g/cm³) compared to the 2-isopropyl analogue. Predicted pKa of 3.51 suggests moderate solubility in acidic environments .
OSI-027 (R39)
  • Structure : 1-(1-Methylethyl)-3-(pyridin-3-ylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Properties : Optimized for mTOR inhibition (IC50: 22 nM for mTORC1, 65 nM for mTORC2). The pyridinyl-ethynyl group enhances target affinity and oral bioavailability .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility pKa (Predicted)
3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine 257.12 2.1 Low (lipophilic) 3.8
1-(3-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 400.66 4.3 Insoluble in water 3.51
OSI-027 377.42 3.5 Moderate (oral) 4.2

Biological Activity

3-Bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10BrN5
  • Molecular Weight : 244.1 g/mol
  • Melting Point : 350°C
  • Boiling Point : 480.6°C
  • Density : 2.1 g/cm³

The compound features a bromine atom at the 3-position and an isopropyl group at the 2-position of the pyrazolo[3,4-d]pyrimidine core, which is critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. For instance:

  • In vitro Studies : A study indicated that compounds similar to this compound showed IC50 values ranging from 0.04 to 11.4 µM against various cancer cell lines including K-562 and UO-31. The compound's structure contributes to its ability to inhibit cell proliferation effectively .

Sigma Receptor Activity

The compound has been identified as a selective ligand for the sigma-1 receptor (σ1R), which plays a role in various neurological processes and pain modulation:

  • Antinociceptive Properties : Compounds derived from the pyrazolo[3,4-d]pyrimidine scaffold have shown substantial antinociceptive effects in animal models, indicating potential for pain relief therapies .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Topoisomerase Inhibition : It exhibits activity against topoisomerase IIa, an enzyme involved in DNA replication and repair, leading to increased apoptosis in cancer cells .

Table of Biological Activities

Study ReferenceActivityIC50 (µM)Cell Line
Xia et al. Antitumor49.85A549
Strocchi et al. Anticancer7.4HCC
Newhouse et al. B-Raf kinase inhibitionNot specifiedVarious

Significant Research Findings

  • Antitumor Efficacy : In a comprehensive study involving various substituted pyrazole derivatives, compounds similar to 3-bromo-2-isopropyl exhibited promising antitumor activity with low cytotoxicity towards normal cells.
  • Selectivity for σ1R : Research highlighted that certain modifications enhance selectivity for σ1R over σ2R, improving therapeutic profiles for pain management without significant side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine with high purity?

  • Methodological Answer : Microwave-assisted solvent-free synthesis is effective for constructing the pyrazolo[3,4-d]pyrimidine scaffold. This method reduces side reactions and improves yield by enabling rapid heating and controlled reaction conditions. Post-synthesis purification via column chromatography or recrystallization in ethanol (95%) is advised to isolate the brominated derivative .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H NMR , ¹³C NMR , and 2D techniques (HMQC and HMBC) to assign all protons and carbons. The bromine substituent induces distinct deshielding effects on adjacent nuclei, aiding in regiochemical confirmation. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight validation and fragmentation patterns .

Q. What crystallization strategies are suitable for obtaining single crystals of brominated pyrazolo[3,4-d]pyrimidine derivatives for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO or DMF) at 4°C promotes crystal growth. For halogenated derivatives like 3-bromo-2-isopropyl compounds, lattice stabilization via π-π stacking or halogen bonding can enhance crystal quality .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropyl and bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 3 facilitates Suzuki-Miyaura coupling with aryl boronic acids, while the isopropyl group at position 2 may sterically hinder nucleophilic attack. Density Functional Theory (DFT) calculations predict electron-deficient regions at C3 and C5, guiding catalyst selection (e.g., Pd(PPh₃)₄) and solvent optimization (e.g., THF/water mixtures) .

Q. What computational tools can predict the regioselectivity of electrophilic substitution reactions in brominated pyrazolo[3,4-d]pyrimidines?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using the AFIR method) combined with Molecular Electrostatic Potential (MESP) maps identify reactive sites. Software like Gaussian or ORCA can simulate transition states to validate mechanistic hypotheses .

Q. How can contradictory biological activity data for pyrazolo[3,4-d]pyrimidin-4-amine derivatives be resolved?

  • Methodological Answer : Perform comparative structure-activity relationship (SAR) studies with standardized assays (e.g., kinase inhibition protocols). Molecular docking (AutoDock Vina) against target proteins (e.g., p38 MAP kinase) clarifies binding modes, while meta-analyses of substituent effects (e.g., bromine vs. chlorine) reconcile discrepancies .

Q. What analytical workflows validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with photodiode array detection to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify hydrolysis or dehalogenation byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Reactant of Route 2
3-bromo-2-isopropyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.